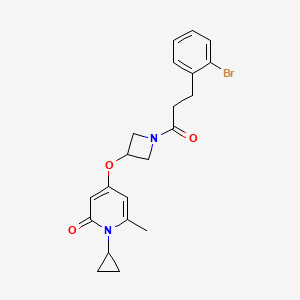
4-((1-(3-(2-bromophenyl)propanoyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((1-(3-(2-bromophenyl)propanoyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C21H23BrN2O3 and its molecular weight is 431.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
It’s known that similar pyrimidine derivatives have a wide range of pharmacological activities and are employed in the design of privileged structures in medicinal chemistry .
Mode of Action
It’s known that similar pyrimidine derivatives interact with their targets to exert diverse types of biological and pharmaceutical activities .
Biochemical Pathways
Similar pyrimidine derivatives are known to affect various biochemical pathways, leading to diverse types of biological and pharmaceutical activities .
Result of Action
Similar pyrimidine derivatives are known to exhibit diverse types of biological and pharmaceutical activities .
Action Environment
Environmental factors can significantly impact the action of similar pyrimidine derivatives .
Biologische Aktivität
The compound 4-((1-(3-(2-bromophenyl)propanoyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one , identified by its CAS number 1787880-05-0 , is a synthetic organic molecule that has attracted attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C18H18BrNO4, with a molecular weight of 392.2 g/mol . The structure features a complex arrangement that includes an azetidine ring and a pyridinone moiety, which may contribute to its biological properties.
| Property | Value |
|---|---|
| CAS Number | 1787880-05-0 |
| Molecular Formula | C₁₈H₁₈BrNO₄ |
| Molecular Weight | 392.2 g/mol |
| Density | N/A |
| Melting Point | N/A |
| Boiling Point | N/A |
Research indicates that compounds with similar structures often interact with specific biological targets, such as enzymes and receptors involved in various physiological processes. The presence of the bromophenyl group may enhance lipophilicity, facilitating membrane permeability and leading to increased bioactivity.
Anticancer Activity
Several studies have suggested that derivatives of azetidine and pyridinone exhibit notable anticancer properties. For instance, compounds with similar structural motifs have been shown to induce apoptosis in cancer cells through mitochondrial pathways. The compound's ability to modulate signaling pathways related to cell survival and proliferation is under investigation.
Case Studies
- Study on Anticancer Effects : A study published in a peer-reviewed journal investigated the effects of azetidine derivatives on cancer cell lines. The results indicated that these compounds could inhibit cell growth and induce apoptosis through caspase activation pathways.
- Antimicrobial Testing : In another study, compounds structurally related to the target molecule were tested against Gram-positive and Gram-negative bacteria. Results showed significant inhibition zones, suggesting potential as antimicrobial agents.
Pharmacological Data
While specific pharmacological data for this compound are sparse, related compounds have demonstrated various activities:
| Activity Type | Related Compounds | Observations |
|---|---|---|
| Anticancer | Azetidine derivatives | Induced apoptosis in cancer cells |
| Antimicrobial | Halogenated phenyl compounds | Effective against bacterial strains |
Eigenschaften
IUPAC Name |
4-[1-[3-(2-bromophenyl)propanoyl]azetidin-3-yl]oxy-1-cyclopropyl-6-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23BrN2O3/c1-14-10-17(11-21(26)24(14)16-7-8-16)27-18-12-23(13-18)20(25)9-6-15-4-2-3-5-19(15)22/h2-5,10-11,16,18H,6-9,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYPAMEXYKIWHDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C2CC2)OC3CN(C3)C(=O)CCC4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














